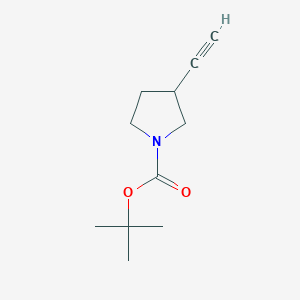
叔丁基3-乙炔基吡咯烷-1-羧酸酯
概述
描述
Tert-butyl 3-ethynylpyrrolidine-1-carboxylate is a chemical compound with the empirical formula C11H17NO2 . It has a molecular weight of 195.26 . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string for Tert-butyl 3-ethynylpyrrolidine-1-carboxylate is CC(C)(OC(N1CCC(C#C)C1)=O)C . This provides a textual representation of the compound’s structure.
科学研究应用
生物活性天然产物的合成
叔丁基3-乙炔基吡咯烷-1-羧酸酯是合成各种生物活性天然产物的先驱。其结构作为从植物、细菌和真菌中分离得到的化合物的支架具有重要意义。 例如,它已被用于合成吲哚衍生物,如Indiacen A和B,这些衍生物具有多种生物活性,包括抗癌、抗炎和镇痛作用 .
抗菌和抗真菌应用
叔丁基3-乙炔基吡咯烷-1-羧酸酯的衍生物已被研究其抗菌和抗真菌活性。 这些化合物对几种微生物显示出中等活性,使其成为进一步开发为抗菌剂的潜在候选药物 .
药物发现与开发
该化合物的多功能性使其成为药物发现中宝贵的中间体。 其易于修饰的能力允许创建各种新型有机化合物,例如酰胺、磺酰胺和咪唑啉酮,这些化合物显示出广泛的生物活性,包括抗癌、抗寄生虫和抗抑郁活性 .
药物化学中的构象研究
叔丁基3-乙炔基吡咯烷-1-羧酸酯衍生物的结构灵活性使得构象研究成为可能,这在药物化学中至关重要。 了解这些化合物的构象行为可以导致设计具有靶向生物活性的更有效的药物 .
哌啶衍生物的合成
从叔丁基3-乙炔基吡咯烷-1-羧酸酯合成的哌啶衍生物在有机化学领域很重要。 这些衍生物可用于创建具有潜在药理学应用的多种化合物,例如抗组胺药和抗抑郁药 .
立体选择性合成
该化合物也用于立体选择性合成,这对于创建具有不同生物效应的药物分子的特定异构体至关重要。 例如,叔丁基3-乙炔基吡咯烷-1-羧酸酯衍生物已被用于获得某些哌啶衍生物的顺式异构体,这些异构体在药物开发中很重要 .
安全和危害
生化分析
Biochemical Properties
Tert-butyl 3-ethynylpyrrolidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of pyrrolidine derivatives . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of tert-butyl 3-ethynylpyrrolidine-1-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it has been shown to impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, tert-butyl 3-ethynylpyrrolidine-1-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target biomolecule, thereby altering its activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 3-ethynylpyrrolidine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of tert-butyl 3-ethynylpyrrolidine-1-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Tert-butyl 3-ethynylpyrrolidine-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the levels of specific metabolites within the cell, thereby influencing overall metabolic flux . The compound’s involvement in these pathways highlights its potential as a tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, tert-butyl 3-ethynylpyrrolidine-1-carboxylate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of tert-butyl 3-ethynylpyrrolidine-1-carboxylate is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.
属性
IUPAC Name |
tert-butyl 3-ethynylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDGOUSDBBFBRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70708369 | |
| Record name | tert-Butyl 3-ethynylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70708369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287193-00-4 | |
| Record name | tert-Butyl 3-ethynylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70708369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-ethynylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
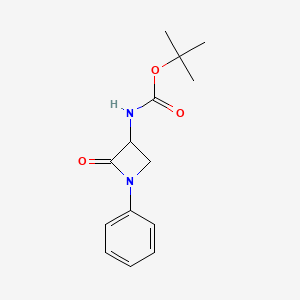
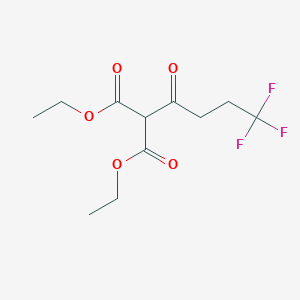
![1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1442836.png)

![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442839.png)
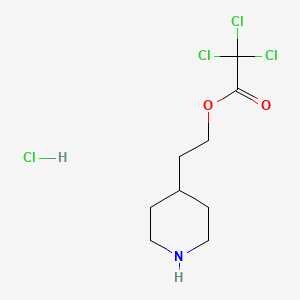
![4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442843.png)
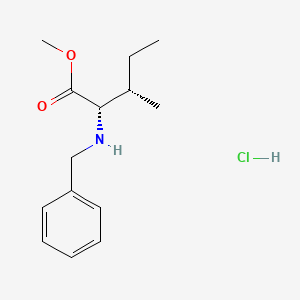


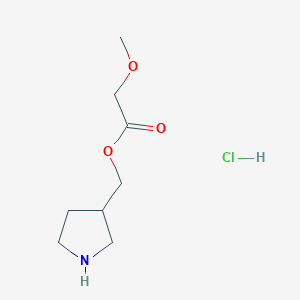

![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442852.png)
![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)
